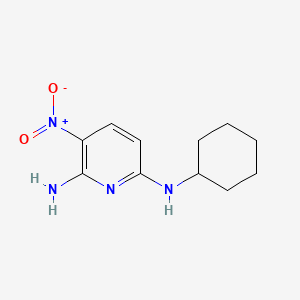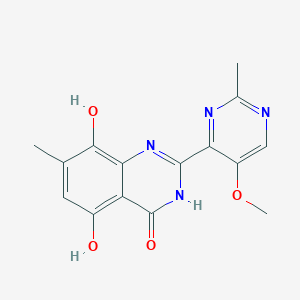![molecular formula [NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 B1171191 STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5 CAS No. 163442-67-9](/img/new.no-structure.jpg)
STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5: is a type of poly(amidoamine) dendrimer. Dendrimers are highly branched, tree-like macromolecules with a well-defined, homogeneous, and monodisperse structure. The term “generation 2.5” refers to the specific level of branching and surface functionality of the dendrimer. These dendrimers are known for their unique properties, such as high solubility, biocompatibility, and the ability to encapsulate or bind various molecules, making them useful in a wide range of applications .
作用機序
Target of Action
The primary targets of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 are the components of the cell membrane . The dendrimer interacts with these components to modify the properties and function of cell membranes .
Mode of Action
The presence of hydroxyl groups on the surface of the PAMAM-OH dendrimer molecule leads to stronger interaction with the components of the cell membrane via the formation of hydrogen bonds . This type of interaction can modify the properties and function of cell membranes .
Biochemical Pathways
The specific biochemical pathways affected by STARBURST® (PAMAM) DENDRIMER, GENERATION 2It is known that the dendrimer can bring about conformational changes in the dna molecule .
Pharmacokinetics
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can be used to formulate poorly water-soluble drugs to increase water solubility, and therefore enhance the bioavailability of these drugs . This application helps improve the efficacy and delivery of these drugs in the pharmaceutical industry .
Result of Action
The dendrimer’s interaction with cell membrane components can modify the properties and function of cell membranes . This can lead to changes in the cell’s behavior and response to external stimuli.
Action Environment
It is known that the dendrimer is used in a variety of environments, including as a compacting agent for dna molecules , a biofunctional surface for immunoassays , and in MRI contrast agents .
生化学分析
Biochemical Properties
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The dendrimer’s surface groups can form hydrogen bonds and electrostatic interactions with these biomolecules, leading to changes in their conformation and activity. For example, it has been used as a compacting agent to induce conformational changes in DNA molecules . Additionally, STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can interact with cell membrane components, enhancing the delivery of drugs and genetic material into cells .
Cellular Effects
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 has been shown to influence various cellular processes. It can enhance gene transfer activity by forming complexes with DNA and facilitating its entry into cells . This dendrimer can also affect cell signaling pathways and gene expression by interacting with cell membrane components and intracellular proteins . Furthermore, STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 has been observed to modify cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 involves multiple interactions at the molecular level. The dendrimer can bind to biomolecules through hydrogen bonds, electrostatic interactions, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, changes in protein conformation, and alterations in gene expression . For instance, the dendrimer’s surface groups can interact with cell membrane components, enhancing the permeability of the membrane and facilitating the entry of drugs and genetic material into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can change over time. The dendrimer is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the dendrimer can maintain its activity and stability over extended periods, although some degradation may occur under certain conditions . Additionally, the long-term effects of the dendrimer on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can vary with different dosages in animal models. At lower doses, the dendrimer has been shown to enhance drug delivery and gene transfer without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including changes in liver and kidney function . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the dendrimer can enhance the activity of enzymes involved in drug metabolism, leading to increased bioavailability of the drug . Additionally, the dendrimer can affect the levels of metabolites by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 within cells and tissues are influenced by its interactions with transporters and binding proteins . The dendrimer can be taken up by cells through endocytosis and distributed to various cellular compartments . Its localization and accumulation within cells can be affected by factors such as the presence of targeting signals and post-translational modifications .
Subcellular Localization
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 exhibits specific subcellular localization, which can influence its activity and function. The dendrimer can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it can interact with DNA and influence gene expression . Additionally, the dendrimer can localize to the cytoplasm and interact with cytoplasmic proteins, affecting cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 involves a two-step iterative process. The first step is the Michael addition of methyl acrylate to an ethylenediamine core, followed by amidation with ethylenediamine. This process is repeated to build up the dendrimer structure, with each iteration forming a new generation .
Industrial Production Methods: Industrial production of these dendrimers follows the same synthetic route but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure the uniformity and purity of the final product .
化学反応の分析
Types of Reactions: STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can undergo various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form amides or other functional groups.
Reduction: Reduction reactions can modify the surface functionalities of the dendrimer.
Substitution: The dendrimer can participate in substitution reactions where functional groups on the surface are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired functional group, such as acyl chlorides for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while substitution can introduce a wide range of functional groups onto the dendrimer surface .
科学的研究の応用
STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 has numerous applications in scientific research, including:
Chemistry: Used as a high-capacity chelating agent and in the synthesis of nanomaterials.
Biology: Employed in gene delivery systems and as a carrier for biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of drugs.
Industry: Applied in the development of advanced materials and as a component in various industrial processes
類似化合物との比較
- STARBURST® (PAMAM) DENDRIMER, GENERATION 2
- STARBURST® (PAMAM) DENDRIMER, GENERATION 3
- STARBURST® (PAMAM) DENDRIMER, GENERATION 4
- STARBURST® (PAMAM) DENDRIMER, GENERATION 5
Uniqueness: STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 is unique due to its specific level of branching and surface functionality. This generation has a balance of size and functional group density, making it particularly suitable for certain applications where other generations may be too large or too small .
特性
CAS番号 |
163442-67-9 |
|---|---|
分子式 |
[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)

